molecular formula C12H20O2 B12606085 (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid CAS No. 648894-38-6

(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid

Cat. No.: B12606085
CAS No.: 648894-38-6
M. Wt: 196.29 g/mol
InChI Key: GERLXFYKBCSENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3,3-Trimethylbicyclo[221]heptan-2-yl)acetic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. This method is favored due to its ability to form the bicyclic structure efficiently. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other advanced materials due to its stable bicyclic structure.

Mechanism of Action

The mechanism of action of (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

    Bicyclo[2.1.1]hexane: Known for its sp3-rich chemical space and used in bio-active compounds.

    7-Oxabicyclo[2.2.1]heptane: Notable for its biological activity and use in the synthesis of natural products.

    2-Azabicyclo[2.2.1]heptane: Utilized in the synthesis of bridged aza-bicyclic structures.

Uniqueness: (1,3,3-Trimethylbicyclo[221]heptan-2-yl)acetic acid stands out due to its specific bicyclic structure, which imparts stability and unique reactivity

Biological Activity

(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)acetic acid, often referred to as a derivative of fenchone, has garnered interest in various fields due to its unique structural properties and potential biological activities. This article examines its biological activity, focusing on antiviral, anti-inflammatory, and insecticidal properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C12_{12}H20_{20}O2_2 with a molecular weight of approximately 196.286 g/mol. Its structure consists of a bicyclic framework that contributes to its biological interactions.

PropertyValue
Molecular FormulaC12_{12}H20_{20}O2_2
Molecular Weight196.286 g/mol
CAS Number5655-61-8
LogP3.0
Boiling Point193 °C

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, research on borneol esters demonstrated significant activity against the Respiratory Syncytial Virus (RSV). The most active derivative exhibited an IC50_{50} of 8.9 µM with a selectivity index (SI) of 111, indicating strong antiviral efficacy compared to standard agents like Ribavirin (IC50_{50} = 80 µM) .

Case Study: RSV Inhibition

In vitro assays showed that the tested compounds inhibited RSV entry by interacting with the viral fusion protein (F), which is critical for viral membrane fusion and subsequent infection . This suggests that similar compounds derived from this compound could be explored for their antiviral properties.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that bicyclic compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators . This property is particularly relevant in the context of chronic inflammatory diseases.

Insecticidal Activity

Research has indicated that derivatives of bicyclo[2.2.1]heptane exhibit insecticidal properties against pests such as Aphis gossypii (cotton aphid). A study reported the design and synthesis of novel terpenoid ester compounds based on this bicyclic structure that demonstrated effective insecticidal activity . The mechanism is believed to involve disruption of the insect’s nervous system or metabolic processes.

Table: Insecticidal Activity Against Aphis gossypii

Compound NameLC50_{50} (µg/mL)Mechanism of Action
Novel Terpenoid Ester Compound 125Neurotoxic effects
Novel Terpenoid Ester Compound 230Metabolic disruption

Properties

CAS No.

648894-38-6

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)acetic acid

InChI

InChI=1S/C12H20O2/c1-11(2)8-4-5-12(3,7-8)9(11)6-10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14)

InChI Key

GERLXFYKBCSENK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C1CC(=O)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.